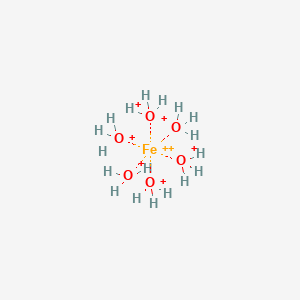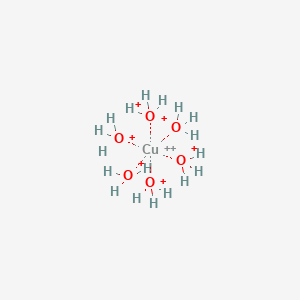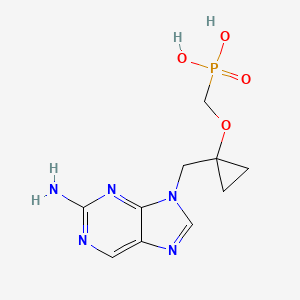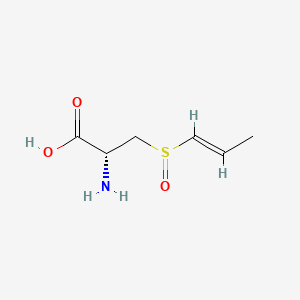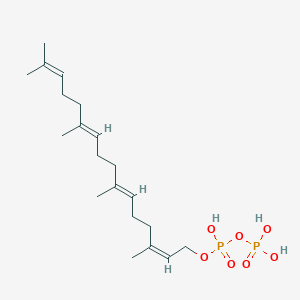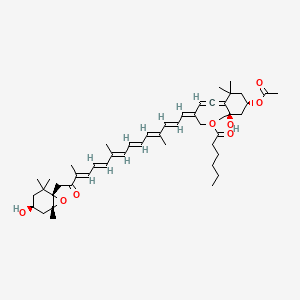
19'-Hexanoyloxyfucoxanthin
Vue d'ensemble
Description
“19’-Hexanoyloxyfucoxanthin” is a carotenoid with the molecular formula C48H68O8 . It is a major carotenoid in several prymnesiophytes and some dinoflagellates . It is also found in the plastids of certain dinoflagellates, which have acquired their plastids via endosymbiosis of a haptophyte .
Molecular Structure Analysis
The molecular structure of “19’-Hexanoyloxyfucoxanthin” is characterized by its molecular formula C48H68O8 . Its average mass is 773.049 Da and its monoisotopic mass is 772.491394 Da . The molecule has 5 of 6 defined stereocentres .
Physical And Chemical Properties Analysis
The physical and chemical properties of “19’-Hexanoyloxyfucoxanthin” include its molecular formula C48H68O8, its average mass of 773.049 Da, and its monoisotopic mass of 772.491394 Da . Further details about its physical and chemical properties are not available in the current resources.
Applications De Recherche Scientifique
Carotenoid Derivatives and Metabolites
A study by Maoka et al. (2011) explored various carotenoids with 19- or 19'-hexanoyloxy moieties, including 19'-hexanoyloxyfucoxanthin, in the sea mussel Mytilus galloprovincialis. These compounds were characterized using spectroscopic methods and were assumed to be metabolites of 19'-hexanoyloxyfucoxanthin.
Photosynthetic Pigment and Genetic Diversity
Cook et al. (2011) studied the photosynthetic pigments and genetic differences in two Southern Ocean morphotypes of Emiliania huxleyi. The research revealed distinct carotenoid composition differences, including variations in 19'-hexanoyloxyfucoxanthin ratios, contributing to the understanding of photosynthetic diversity in marine phytoplankton (Cook et al., 2011).
Pigment Composition in Marine Phytoplankton
Stolte et al. (2000) investigated the pigment composition of Emiliania huxleyi strains, including 19'-hexanoyloxyfucoxanthin. This study highlighted the genetic variation in pigment composition and the potential of using pigment ratios as physiological markers in field populations (Stolte et al., 2000).
Light Effects on Pigment Composition
Leonardos and Harris (2006) researched the effects of light on pigments in different strains of Emiliania huxleyi. They found that light intensity influenced the composition of carotenoids, including 19'-hexanoyloxyfucoxanthin, providing insights into the light-dependent synthesis of these pigments (Leonardos & Harris, 2006).
Role as Antenna Pigment in Photosynthesis
Haxo (1985) demonstrated that 19'-hexanoyloxyfucoxanthin is an efficient antenna pigment for photosynthesis in Emiliania huxleyi. This study highlighted its role in capturing photons, particularly in the marine environment (Haxo, 1985).
Enhanced Detection of Fucoxanthin-Type Carotenoids
Airs and Llewellyn (2006) developed an improved detection method for fucoxanthin-related carotenoids, revealing a broader range of acyloxyfucoxanthins, including 19'-hexanoyloxyfucoxanthin, in Emiliania huxleyi. This advancement aids in understanding the environmental impacts on carotenoid composition (Airs & Llewellyn, 2006).
Excited-State Dynamics of Carotenoid Derivatives
Staleva-Musto et al. (2018) studied the excited-state dynamics of 19'-hexanoyloxyfucoxanthin and its derivatives. Their research provided insights into how the nonconjugated acyloxy group influences the excited-state properties of these molecules, relevant to light-harvesting systems in photosynthetic microorganisms (Staleva-Musto et al., 2018).
Influence of Environmental Conditions on Pigment Composition
Leeuwe et al. (2014) monitored the pigment composition of Phaeocystis antarctica under various environmental conditions, noting the stability of 19′‐Hexanoyloxyfucoxanthin ratios. This research contributes to understanding the ecological roles of specific pigments in marine phytoplankton (Leeuwe et al., 2014).
Propriétés
InChI |
InChI=1S/C48H68O8/c1-12-13-14-25-43(52)54-33-38(26-27-42-44(6,7)30-40(55-37(5)49)31-46(42,10)53)24-18-22-35(3)20-16-15-19-34(2)21-17-23-36(4)41(51)32-48-45(8,9)28-39(50)29-47(48,11)56-48/h15-24,26,39-40,50,53H,12-14,25,28-33H2,1-11H3/b16-15+,21-17+,22-18+,34-19+,35-20+,36-23+,38-24-/t27?,39-,40-,46+,47+,48-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKIHQWOELANGE-QICHPRPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC/C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H68O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
19'-Hexanoyloxyfucoxanthin | |
CAS RN |
60147-85-5 | |
| Record name | 19'-Hexanoyloxyfucoxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060147855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





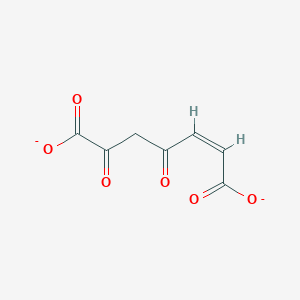
![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)

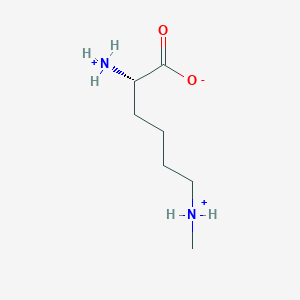
![1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)
![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)
